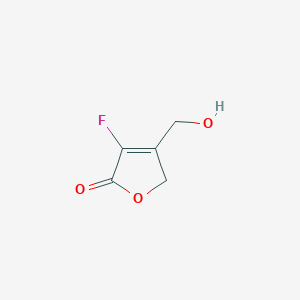![molecular formula C5H12ClNO2 B13482179 [(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrochloride](/img/structure/B13482179.png)
[(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminotetrahydrofuran ring and a methanol group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Methanol Group Addition: The methanol group is added via a hydroxymethylation reaction, typically using formaldehyde and a reducing agent.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, distillation, and chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
[(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Various reduced derivatives depending on the specific reaction conditions.
Substitution Products: A wide range of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
[(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrochloride has a broad range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of [(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to:
Bind to Enzymes: Inhibiting or activating specific enzymatic reactions.
Interact with Receptors: Modulating receptor activity and signaling pathways.
Participate in Metabolic Pathways: Affecting various biochemical processes within cells.
Comparaison Avec Des Composés Similaires
[(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrochloride can be compared with other similar compounds to highlight its uniqueness:
[(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol: The non-hydrochloride form, which may have different solubility and stability properties.
[(3S,4S)-4-aminotetrahydrofuran-3-yl]ethanol: A similar compound with an ethanol group instead of a methanol group, leading to different chemical and biological properties.
[(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrobromide: The hydrobromide salt form, which may have different solubility and stability compared to the hydrochloride form.
Propriétés
IUPAC Name |
(4-aminooxolan-3-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-5-3-8-2-4(5)1-7;/h4-5,7H,1-3,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYWTAAODGPTHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
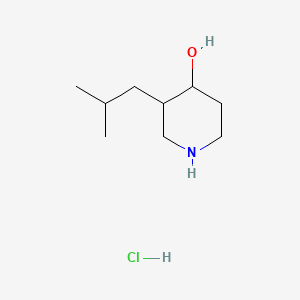
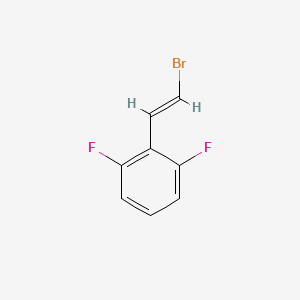
![[5-(Methoxycarbonyl)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl]boronic acid](/img/structure/B13482108.png)
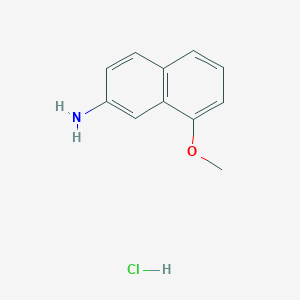
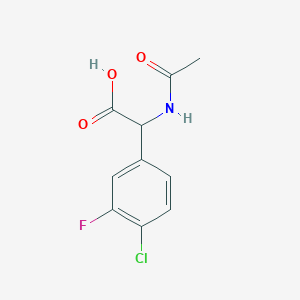
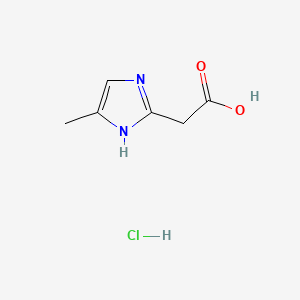
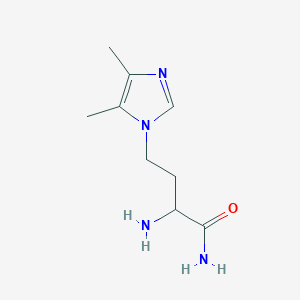

![3-[2-(Methylamino)ethyl]cyclobutan-1-one](/img/structure/B13482143.png)
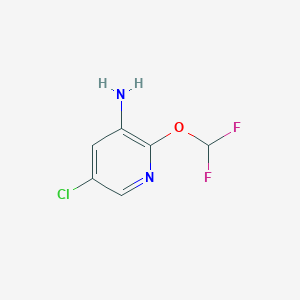
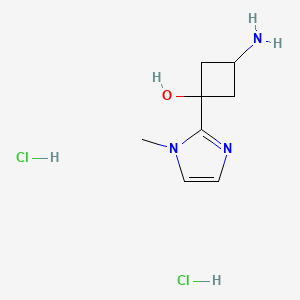
![(1R,2S,5R,6S)-8-oxatricyclo[4.3.0.0,2,5]nonane-7,9-dione](/img/structure/B13482167.png)
![Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide](/img/structure/B13482171.png)
